3-imidazol-1-yl-N-[(2-methoxynaphthalen-1-yl)methyl]propan-1-amine;dihydrochloride
Overview
Description
3-imidazol-1-yl-N-[(2-methoxynaphthalen-1-yl)methyl]propan-1-amine;dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse biological and chemical properties, making it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-imidazol-1-yl-N-[(2-methoxynaphthalen-1-yl)methyl]propan-1-amine;dihydrochloride can be achieved through several methods. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia.
Wallach Synthesis: This involves the dehydrogenation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or amines.
Marckwald Synthesis: This involves the reaction of nitriles with ammonia or amines.
Amino Nitrile Method: This involves the reaction of amino nitriles with various reagents
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve the best results.
Chemical Reactions Analysis
Types of Reactions
3-imidazol-1-yl-N-[(2-methoxynaphthalen-1-yl)methyl]propan-1-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may yield imidazole derivatives with reduced functional groups.
Scientific Research Applications
3-imidazol-1-yl-N-[(2-methoxynaphthalen-1-yl)methyl]propan-1-amine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-imidazol-1-yl-N-[(2-methoxynaphthalen-1-yl)methyl]propan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, imidazole derivatives are known to inhibit enzymes such as cytochrome P450, which plays a role in the synthesis of sterols in fungi. This inhibition can lead to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral agent.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Pantoprazole: An antiulcer agent.
Thiabendazole: An antihelmintic agent.
Nocodazole: An antinematodal agent.
Metronidazole: A bactericidal agent.
Azathioprine: Used in the treatment of rheumatoid arthritis
Uniqueness
3-imidazol-1-yl-N-[(2-methoxynaphthalen-1-yl)methyl]propan-1-amine;dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-imidazol-1-yl-N-[(2-methoxynaphthalen-1-yl)methyl]propan-1-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O.2ClH/c1-22-18-8-7-15-5-2-3-6-16(15)17(18)13-19-9-4-11-21-12-10-20-14-21;;/h2-3,5-8,10,12,14,19H,4,9,11,13H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFRSGDWGUXKLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCCCN3C=CN=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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